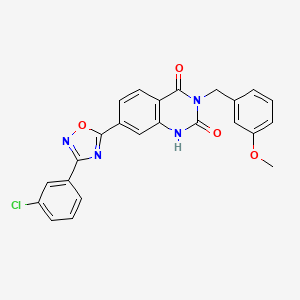

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15151024

Molecular Formula: C24H17ClN4O4

Molecular Weight: 460.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H17ClN4O4 |

|---|---|

| Molecular Weight | 460.9 g/mol |

| IUPAC Name | 7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C24H17ClN4O4/c1-32-18-7-2-4-14(10-18)13-29-23(30)19-9-8-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-5-3-6-17(25)11-15/h2-12H,13H2,1H3,(H,26,31) |

| Standard InChI Key | PUYKUSDXIVKWBL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O |

Introduction

The compound 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic molecule that integrates diverse pharmacologically active moieties. It belongs to a class of quinazoline derivatives functionalized with oxadiazole and chlorophenyl groups. Compounds of this nature are often studied for their potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Formula:

CHClNO

Key Physicochemical Data:

| Property | Value |

|---|---|

| Molecular Weight | 448.86 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| LogP (Predicted Lipophilicity) | Moderate (~3–5) |

Synthesis

The synthesis of quinazoline derivatives such as this often involves:

-

Formation of the quinazoline-2,4-dione core: Typically synthesized from anthranilic acid derivatives.

-

Attachment of oxadiazole moiety: Achieved through cyclization reactions involving hydrazides or nitriles.

-

Functionalization with chlorophenyl and methoxybenzyl groups: Introduced via alkylation or substitution reactions.

Antimicrobial Activity

Studies on related compounds suggest that the integration of oxadiazole and quinazoline frameworks enhances antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For example:

-

Quinazoline derivatives have shown inhibitory effects on bacterial DNA gyrase and topoisomerase IV .

-

Oxadiazole-containing molecules exhibit broad-spectrum antibacterial activity .

Anti-inflammatory Potential

The oxadiazole ring contributes to anti-inflammatory activity by modulating inflammatory mediators.

Mechanism of Action

The compound likely exerts its biological effects by:

-

Binding to enzyme active sites (e.g., bacterial gyrase or human kinases).

-

Disrupting DNA replication in microbes or cancer cells.

-

Modulating receptor-ligand interactions due to its lipophilic substituents.

Table: Biological Activity of Related Compounds

| Compound Class | Activity | Target Organisms/Cells |

|---|---|---|

| Quinazoline-2,4-dione derivatives | Moderate antibacterial action | S. aureus, E. coli |

| Oxadiazole-containing molecules | Antibacterial & antifungal | C. albicans, A. niger |

| Chlorophenyl-functionalized drugs | Enhanced lipophilicity | Broad spectrum |

Limitations and Future Directions

While promising, further studies are required to:

-

Optimize pharmacokinetics (absorption, distribution, metabolism).

-

Evaluate toxicity profiles in vivo.

-

Explore combinatorial effects with existing drugs.

This detailed exploration highlights the potential of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione in pharmaceutical research, particularly as an antimicrobial or anticancer agent .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume